molecular formula C19H24FN3O2 B2989741 2-(3-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide CAS No. 1281165-62-5

2-(3-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide

Cat. No.: B2989741
CAS No.: 1281165-62-5
M. Wt: 345.418
InChI Key: SDNUJRCMRPDTSW-UHFFFAOYSA-N
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Description

This compound features a 3-fluorophenyl group linked to an acetamide core, with a piperidin-4-yl moiety modified by a propargyl (prop-2-yn-1-yl) group at the N1 position. Fluorine incorporation likely enhances metabolic stability and binding interactions, while the propargyl group may influence pharmacokinetics or target engagement through steric or electronic effects .

Properties

IUPAC Name

N-[2-[[2-(3-fluorophenyl)acetyl]amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-2-10-23-11-6-16(7-12-23)19(25)22-9-8-21-18(24)14-15-4-3-5-17(20)13-15/h1,3-5,13,16H,6-12,14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNUJRCMRPDTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCCNC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H24FN3O\text{C}_{19}\text{H}_{24}\text{F}\text{N}_{3}\text{O}

This structure includes a fluorophenyl group, a piperidine moiety, and an acetamide functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its interaction with specific receptors and its potential therapeutic effects.

1. Pharmacological Profile

  • Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, particularly D(3) receptors, which are implicated in psychiatric disorders. The incorporation of the fluorine atom is believed to enhance binding affinity due to increased lipophilicity and electronic effects .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic properties against various cancer cell lines. The presence of the fluorine atom has been associated with enhanced anticancer activity in structurally related compounds .

2. Structure-Activity Relationships (SAR)

Research indicates that modifications in the piperidine and acetamide portions significantly affect the biological activity:

  • Alkyl Substituents : The introduction of alkyl groups on the piperidine ring has been shown to influence receptor selectivity and potency .
  • Fluorine Substitution : The position and number of fluorine substitutions on the phenyl ring can dramatically alter the compound's efficacy. For instance, para-substituted compounds often exhibit higher potency compared to their ortho counterparts .

Case Studies

Several studies have been conducted to elucidate the biological effects of similar compounds:

Case Study 1: Antipsychotic Activity

A study involving a related compound demonstrated significant antipsychotic effects in animal models through selective D(3) receptor antagonism. This suggests that the target compound may also possess similar properties, warranting further investigation .

Case Study 2: Cytotoxicity Assays

In vitro assays revealed that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines such as PC3 and SKNMC, with IC50 values indicating promising anticancer activity .

CompoundCell LineIC50 (µM)
Derivative APC322.19 ± 2.1
Derivative BSKNMC5.41 ± 0.35

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The table below highlights critical structural differences and similarities among the target compound and analogs:

Compound Name/ID Substituents on Acetamide Piperidine Modification Molecular Weight Potential Activity/Notes
Target Compound 3-Fluorophenyl, propargyl-piperidin-4-yl formamidoethyl Prop-2-yn-1-yl (propargyl) ~406.44* Hypothetical CNS/kinase modulation
ZINC08993868 () 3-Fluorophenyl ethyl, 2,4-dioxoquinazolin-1-yl None ~341.34 Acetylcholinesterase inhibition
N-[2-(Morpholin-4-yl)ethyl]-2-[1-(Thiophene-2-sulfonyl)piperidin-4-yl]acetamide () Thiophene-2-sulfonyl, morpholin-4-yl ethyl Thiophene sulfonyl 401.55 Kinase inhibition (speculative)
N-(2-{[1-(Propan-2-yl)Piperidin-4-yl]Amino}Ethyl)Acetamide () Propan-2-yl-piperidin-4-yl aminoethyl Propan-2-yl 227.34 Receptor modulation (e.g., GPCRs)

*Calculated based on formula C₂₁H₂₄FN₃O₂.

Functional Insights

Fluorophenyl Motif

The 3-fluorophenyl group is a shared feature in compounds like ZINC08993868 and the target compound. Fluorine’s electron-withdrawing nature enhances binding affinity to hydrophobic pockets in targets such as acetylcholinesterase or kinase domains . However, ZINC08993868 replaces the piperidine-propargyl unit with a 2,4-dioxoquinazolinyl group, likely altering target specificity .

Piperidine Modifications
  • Propargyl Group (Target Compound) : The propargyl moiety may confer metabolic stability due to reduced oxidative degradation compared to alkyl chains. Its linear structure could optimize steric interactions in binding pockets .
  • Propan-2-yl () : Bulkier than propargyl, this group may limit conformational flexibility but enhance lipophilicity, favoring blood-brain barrier penetration .
Ethyl Spacer

In contrast, ’s morpholin-4-yl ethyl group introduces a polar tertiary amine, improving solubility .

Research Findings and Hypotheses

  • Acetylcholinesterase Inhibition : ZINC08993868’s 2,4-dioxoquinazolinyl group is critical for activity, suggesting the target compound’s propargyl-piperidine may lack this specificity .
  • Kinase Targets: ’s thiophene sulfonamide aligns with known kinase inhibitor motifs (e.g., B-Raf), implying the target compound’s propargyl group could be explored in similar contexts .

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for this compound?

Answer:
The compound can be synthesized via multi-step reactions involving:

Amide coupling : React 3-fluorophenylacetic acid with a piperidin-4-ylformamide intermediate using coupling agents like EDC/HOBt .

Alkyne functionalization : Introduce the prop-2-yn-1-yl group via nucleophilic substitution or Cu-catalyzed click chemistry .
Characterization :

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Advanced: How can computational methods optimize the synthesis and reaction pathways?

Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to identify transition states and intermediates, reducing trial-and-error experimentation .
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts .
  • In silico screening : Validate intermediate stability and reaction feasibility using software like Gaussian or ORCA .

Advanced: How should researchers resolve discrepancies in reported biological activity data?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorophenyl or piperidine groups) and compare bioactivity trends .
  • Analytical validation : Ensure compound purity (>95% by HPLC) and confirm absence of degradation products during assays .
  • Dose-response curves : Replicate experiments across multiple cell lines or enzymatic assays to rule out model-specific artifacts .

Basic: What analytical techniques are critical for confirming structural integrity?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ ~7.0–7.5 ppm), acetamide (δ ~2.1 ppm), and piperidine (δ ~3.0–3.5 ppm) groups .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
  • LC-MS/MS : Monitor degradation under stress conditions (e.g., heat, light) .

Advanced: How to design experiments for pharmacological evaluation?

Answer:

  • Experimental design (DoE) : Use factorial designs to test variables like concentration, incubation time, and cell density .
  • In vitro models : Prioritize target-specific assays (e.g., kinase inhibition) followed by cytotoxicity screening in primary and cancer cell lines .
  • In vivo validation : Apply PK/PD modeling to determine dosing regimens in animal studies .

Advanced: What strategies mitigate low solubility in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : Explore hydrochloride or mesylate salts for improved bioavailability .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake .

Basic: What stability considerations are critical for storage and handling?

Answer:

  • Storage : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Light sensitivity : Confirm photostability using UV-Vis spectroscopy .

Advanced: How to model the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with target proteins (e.g., kinases, GPCRs) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

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